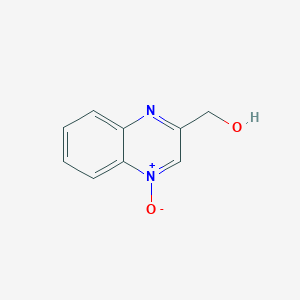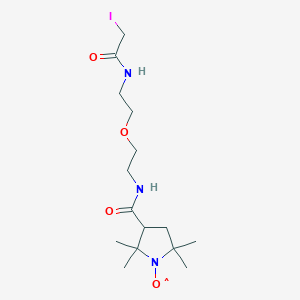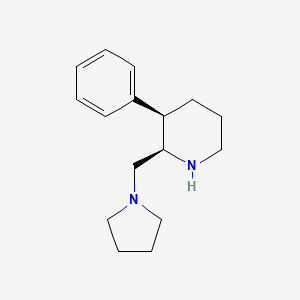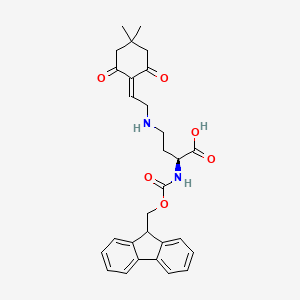
3-(1,3-Dioxan-2-yl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxan-2-yl)-5-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 1,3-dioxane ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-yl)-5-methylphenol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives typically involves the use of carbonyl compounds and diols under acidic conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxan-2-yl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles, such as alkyl halides, in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, bases like NaOH or KOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in alkylated phenols.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxan-2-yl)-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxan-2-yl)-5-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 1,3-dioxane ring can interact with enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A simpler analog without the phenolic and methyl groups.
2-Phenyl-1,3-dioxane: Similar structure but with a phenyl group instead of a methyl group.
1,3-Dioxolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
3-(1,3-Dioxan-2-yl)-5-methylphenol is unique due to the combination of its phenolic, dioxane, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(1,3-dioxan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C11H14O3/c1-8-5-9(7-10(12)6-8)11-13-3-2-4-14-11/h5-7,11-12H,2-4H2,1H3 |
InChI-Schlüssel |
DUTJYTJARQZQAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)O)C2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)


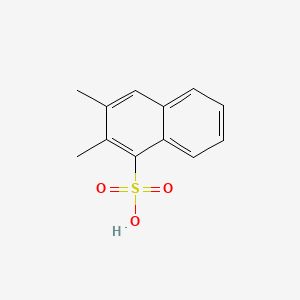

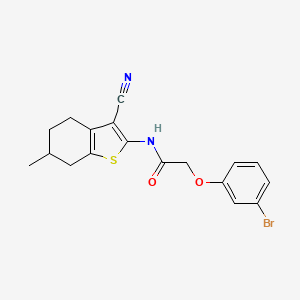
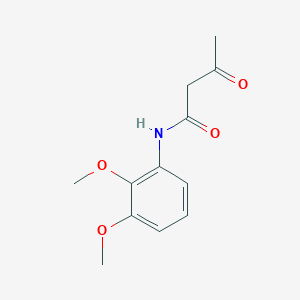
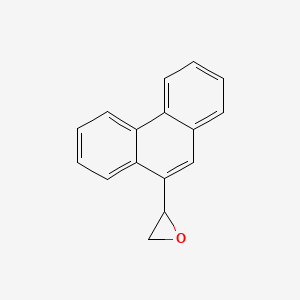
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
